molecular formula C8H9BrOS B13314106 (3-Bromo-4-methoxyphenyl)methanethiol

(3-Bromo-4-methoxyphenyl)methanethiol

Cat. No.: B13314106
M. Wt: 233.13 g/mol
InChI Key: SRBQTXLCPKHXNH-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methanethiol is an organic compound with the molecular formula C₈H₉BrOS and a molecular weight of 233.13 g/mol . This compound features a bromine atom, a methoxy group, and a thiol group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methoxyphenyl)methanethiol typically involves the bromination of 4-methoxybenzyl alcohol followed by thiolation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The bromine and methoxy groups also contribute to the compound’s reactivity and specificity in different chemical environments .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9BrOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3

InChI Key

SRBQTXLCPKHXNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS)Br

Origin of Product

United States

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